Acetylmerulidial
CAS No.: 108893-54-5
VCID: VC0008951
Molecular Formula: C17H22O4
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
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Description | Acetylmerulidial is a chemical compound with the molecular formula C8H15NS. It is also identified by the CAS number 102199-23-5. Research indicates that acetylmerulidial exhibits diverse biological activities, including antimicrobial and antifungal properties, and is being explored for potential anticancer applications. Its mechanism of action involves interactions with various molecular targets, where the thiazole ring's electron density facilitates binding with enzymes and receptors, thereby influencing biochemical pathways. Studies have demonstrated its effectiveness against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecium, as well as against fungal pathogens like Candida albicans. The compound 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole shares a similar thiazole ring structure and also exhibits antimicrobial, antifungal, and antiviral activities, highlighting its potential in developing new therapeutic agents. Furthermore, quantitative structure-activity relationship (QSAR) models are used to predict the mutagenicity of compounds like acrylates and methacrylates, which helps in identifying molecular features that contribute to or eliminate mutagenic effects; these models are valuable in designing new, safer monomers . In the realm of research, a research assistant's resume should highlight skills such as data collection, analysis, and specific knowledge relevant to the research field . Detailing experiences where attention to detail was crucial, such as in data cleaning or managing large datasets, is also important . Expertise in research software like SPSS or SAS, along with scientific writing skills, further strengthens a research assistant's profile, particularly in medical research . |
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CAS No. | 108893-54-5 |
Product Name | Acetylmerulidial |
Molecular Formula | C17H22O4 |
Molecular Weight | 290.4 g/mol |
IUPAC Name | [(1aR,5aR,6S,6aR)-1a,2-diformyl-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]inden-6-yl] acetate |
Standard InChI | InChI=1S/C17H22O4/c1-10(20)21-14-12-6-15(2,3)5-11(12)13(7-18)17(9-19)8-16(14,17)4/h7,9,12,14H,5-6,8H2,1-4H3/t12-,14+,16+,17+/m1/s1 |
Standard InChIKey | MJXHKPSYLUUZDJ-QCPWZWHMSA-N |
SMILES | CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Canonical SMILES | CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
PubChem Compound | 163791 |
Last Modified | Jul 17 2023 |
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